molecular formula C32H38Cl2N10O4 B056371 Tallimustine CAS No. 115308-98-0

Tallimustine

Katalognummer B056371
CAS-Nummer: 115308-98-0
Molekulargewicht: 697.6 g/mol
InChI-Schlüssel: ARKYUICTMUZVEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tallimustine is a synthetic compound that belongs to the class of nitrogen mustard alkylating agents. It has been extensively studied for its potential use as an anticancer agent due to its ability to induce DNA damage and inhibit cell proliferation.

Wissenschaftliche Forschungsanwendungen

DNA Interaction and Alkylation

  • Tallimustine is known for its unique mode of action as a DNA minor groove binder, producing highly sequence-specific alkylations. It binds to the minor groove of DNA, alkylating the N3 position of adenine, which can interfere with gene transcription. This mechanism suggests its potential in targeting specific DNA sequences in cancer therapy (Rossi et al., 1996).

Antitumor Activity

  • Tallimustine has shown significant antitumor effects in various animal models, particularly in cancers like colorectal cancer and small cell lung cancer, despite limited effectiveness in some clinical trials (Punt et al., 1996), (Viallet et al., 1996).

Effects on Cell Cycle and DNA Repair

  • The drug has been shown to cause specific perturbations in the cell cycle, particularly in inducing delays or blocks in certain phases, highlighting its potential as a chemotherapeutic agent (Erba et al., 1995). Moreover, tallimustine does not induce DNA repair, which supports its role as an effective DNA-damaging agent in cancer treatment (Rossi et al., 1996).

Application in Leukemia Models

  • In a severe combined immunodeficient mouse model of adult myelogenous leukemia, tallimustine induced remissions, indicating its effectiveness as an antileukemic agent (Beran et al., 1997).

Gene Expression and Differentiation Effects

  • Tallimustine can affect gene expression profiles and induce erythroid differentiation in human leukemic K562 cells. This points towards its potential use in therapies aimed at modulating gene expression and inducing cell differentiation (Bianchi et al., 2001).

Synthesis and Structure-Activity Relationship

  • Research into the synthesis and structure-activity relationship of tallimustine derivatives has been conducted to enhance its antitumor activity and to better understand its interaction with DNA (Baraldi et al., 1996).

Inhibition of Transcriptional Activity

  • Tallimustine and its derivative distamycin A have been shown to inhibit TBP binding and basal in vitro transcription, highlighting their potential role in disrupting transcriptional processes in cancer cells (Bellorini et al., 1995).

Myelotoxicity and Hematological Effects

  • Studies on tallimustine have also focused on its myelotoxicity, evaluating its effects on human bone marrow and cord blood cells, which is crucial for understanding its safety profile in clinical applications (Ghielmini et al., 1997).

Eigenschaften

CAS-Nummer

115308-98-0

Molekularformel

C32H38Cl2N10O4

Molekulargewicht

697.6 g/mol

IUPAC-Name

N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-[[4-[bis(2-chloroethyl)amino]benzoyl]amino]-1-methylpyrrole-2-carboxamide

InChI

InChI=1S/C32H38Cl2N10O4/c1-41-18-22(14-25(41)30(46)37-11-8-28(35)36)39-32(48)27-16-23(19-43(27)3)40-31(47)26-15-21(17-42(26)2)38-29(45)20-4-6-24(7-5-20)44(12-9-33)13-10-34/h4-7,14-19H,8-13H2,1-3H3,(H3,35,36)(H,37,46)(H,38,45)(H,39,48)(H,40,47)

InChI-Schlüssel

ARKYUICTMUZVEW-UHFFFAOYSA-N

SMILES

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)C)C)NC(=O)C4=CC=C(C=C4)N(CCCl)CCCl

Kanonische SMILES

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)C)C)NC(=O)C4=CC=C(C=C4)N(CCCl)CCCl

Andere CAS-Nummern

115308-98-0

Synonyme

FCE 24517
FCE-24517
N-deformyl-N-(4-N-N,N-bis(2-choroethylamino)benzoyl)distamycin
tallimustine

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tallimustine
Reactant of Route 2
Reactant of Route 2
Tallimustine
Reactant of Route 3
Reactant of Route 3
Tallimustine
Reactant of Route 4
Reactant of Route 4
Tallimustine
Reactant of Route 5
Reactant of Route 5
Tallimustine
Reactant of Route 6
Reactant of Route 6
Tallimustine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.